Hexamethyldisilathiane

Organic Synthesis Sulfur Transfer Laboratory Safety

Hexamethyldisilathiane (CAS 3385-94-2), also designated as bis(trimethylsilyl) sulfide or (TMS)₂S, is a liquid organosilicon reagent (C₆H₁₈SSi₂, MW 178.44 g/mol) characterized by a boiling point of 163–164 °C and a density of 0.846 g/mL at 25 °C. It functions as an aprotic, anhydrous source of the S²⁻ synthon, widely employed in organic synthesis for thionation reactions and in materials science as a precursor for atomic layer deposition (ALD) of transition metal dichalcogenides.

Molecular Formula C6H18SSi2
Molecular Weight 178.44 g/mol
CAS No. 3385-94-2
Cat. No. B1360051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexamethyldisilathiane
CAS3385-94-2
Molecular FormulaC6H18SSi2
Molecular Weight178.44 g/mol
Structural Identifiers
SMILESC[Si](C)(C)S[Si](C)(C)C
InChIInChI=1S/C6H18SSi2/c1-8(2,3)7-9(4,5)6/h1-6H3
InChIKeyRLECCBFNWDXKPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexamethyldisilathiane (CAS 3385-94-2): Essential Procurement Data for Sulfur Transfer and ALD Precursor Applications


Hexamethyldisilathiane (CAS 3385-94-2), also designated as bis(trimethylsilyl) sulfide or (TMS)₂S, is a liquid organosilicon reagent (C₆H₁₈SSi₂, MW 178.44 g/mol) characterized by a boiling point of 163–164 °C and a density of 0.846 g/mL at 25 °C . It functions as an aprotic, anhydrous source of the S²⁻ synthon, widely employed in organic synthesis for thionation reactions and in materials science as a precursor for atomic layer deposition (ALD) of transition metal dichalcogenides . Its key value proposition for scientific procurement lies in its unique combination of sulfur-delivery capability, liquid-phase handling convenience, and compatibility with moisture-sensitive synthetic protocols [1].

Hexamethyldisilathiane Procurement: Why Generic Sulfur Sources or Nitrogen Analogs Cannot Substitute


Direct substitution of Hexamethyldisilathiane with structurally analogous reagents such as hexamethyldisilazane (HMDS) or alternative sulfur sources like hydrogen sulfide (H₂S) is not scientifically valid due to fundamental differences in reactivity, handling safety, and synthetic outcomes. While HMDS ([(CH₃)₃Si]₂NH) shares the bis(trimethylsilyl) framework, its nitrogen-centered nucleophilicity yields silylation products rather than sulfur transfer [1]. Conversely, gaseous H₂S, though a classical S²⁻ source, presents acute toxicity hazards (IDLH 100 ppm) and lacks the liquid-phase handling convenience and stoichiometric control afforded by (TMS)₂S . Furthermore, the precise 1:1 Si:S stoichiometry inherent to (TMS)₂S is critical for ALD processes, where alternative multi-precursor systems introduce variability in film composition and thickness uniformity [2].

Hexamethyldisilathiane: Quantitative Performance Benchmarks vs. Key Comparators


Toxicity and Handling Safety: (TMS)₂S vs. Hydrogen Sulfide (H₂S) Gas

Hexamethyldisilathiane (TMS₂S) is explicitly characterized as a less toxic, less flammable, and easier-to-handle alternative to gaseous hydrogen sulfide (H₂S) for sulfur-transfer reactions . While H₂S is an acutely toxic gas with an Immediately Dangerous to Life or Health (IDLH) concentration of 100 ppm, (TMS)₂S is a liquid at room temperature, enabling safer benchtop use in standard fume hoods without specialized gas-handling equipment [1].

Organic Synthesis Sulfur Transfer Laboratory Safety

Quantum Dot Photoluminescence Efficiency: (TMS)₂S + DDT vs. DDT Alone

In the synthesis of near-infrared-emitting CuInS₂/ZnS quantum dots (QDs), the addition of hexamethyldisilathiane (HMDS) alongside 1-dodecanethiol (DDT) as a dual sulfur-precursor system yielded a photoluminescence quantum efficiency (PLQE) of 65% at an emission wavelength of 920 nm [1]. The study attributes this enhancement to the higher reactivity of HMDS, which facilitates faster nucleation and generates a higher density of emissive Cu-deficiency sites compared to using DDT alone [1].

Nanomaterials Quantum Dots Photoluminescence LEDs

Thionation of Amides and Lactams: (TMS)₂S-Mediated Protocol vs. Alternative Thionating Agents

A protocol employing hexamethyldisilathiane (TMS₂S) for the conversion of amides and lactams to their corresponding thioamides and thiolactams achieved good to excellent yields for secondary and tertiary amide substrates, while primary amide systems gave poor yields [1]. This in situ thionation of Vilsmeier-type chloro iminium intermediates using TMS₂S provides a synthetically useful alternative to classical thionating agents such as Lawesson's reagent or P₄S₁₀, which may require more forcing conditions or generate phosphorus-containing byproducts .

Organic Synthesis Thioamide Synthesis Thionation

Nitro Compound to Nitrile Conversion: (TMS)₂S 'Counterattack' vs. Conventional Dehydration

Hexamethyldisilathiane (Me₃SiSSiMe₃) enables a unique 'counterattack' pathway for the conversion of primary nitro compounds to nitriles, proceeding via potassium thiohydroxamates that are subsequently acidified and photochemically desulfurized to afford nitriles in 78–87% yields [1]. This methodology provides an alternative to classical dehydration of primary amides or aldoximes, offering a distinct disconnection strategy that may be advantageous when the corresponding amide or oxime precursors are inaccessible or unstable [1].

Organic Synthesis Nitrile Synthesis Nitro Reduction

Physical Property Comparison: (TMS)₂S vs. Hexamethyldisilazane (HMDS) – Density and Boiling Point

Hexamethyldisilathiane exhibits a density of 0.846 g/mL at 25 °C and a boiling point of 164 °C, whereas its nitrogen analog hexamethyldisilazane (HMDS) has a density of 0.774 g/mL at 25 °C and a boiling point of 126 °C [1]. The higher boiling point and density of (TMS)₂S reflect the presence of the heavier sulfur atom in the bridging position (S vs. NH), which influences reagent volatility during storage and reaction workup .

Physical Chemistry Reagent Handling Solvent Selection

Hexamethyldisilathiane: Validated Application Scenarios Based on Quantitative Evidence


Atomic Layer Deposition (ALD) of Wafer-Scale MoS₂ Films

Hexamethyldisilathiane (HMDST) serves as a non-toxic sulfur precursor for ALD of molybdenum disulfide (MoS₂) films at 150 °C, using molybdenum hexacarbonyl as the metal source [1]. The resulting MoS₂ films exhibit wafer-level thickness uniformity, high conformity, and enable field-effect transistors (FETs) with on/off current ratios >10³ and peak room-temperature mobility up to 11.56 cm² V⁻¹ s⁻¹ [1]. This ALD process eliminates the need for hazardous sulfur precursors such as H₂S or dimethyl disulfide (CH₃SSCH₃), aligning with the safety advantage quantified in Evidence Item 1 [1].

Synthesis of Near-Infrared CuInS₂/ZnS Quantum Dots for LEDs

Hexamethyldisilathiane (HMDS) is employed as a reactive co-precursor alongside 1-dodecanethiol (DDT) to synthesize non-toxic, NIR-emitting CuInS₂/ZnS quantum dots [2]. As demonstrated in Evidence Item 2, the inclusion of HMDS accelerates nucleation and increases the density of Cu-deficiency sites, resulting in QDs with a PLQE of 65% at 920 nm and LED devices with an EQE of 8.2% [2]. This application directly leverages the enhanced reactivity of HMDS compared to thiol-only precursor systems.

Thionation of Amides to Thioamides in Medicinal Chemistry

Hexamethyldisilathiane (TMS₂S) enables the conversion of secondary and tertiary amides and lactams to their corresponding thioamides and thiolactams via in situ generation and thionation of chloro iminium intermediates [3]. As established in Evidence Item 3, this protocol provides good to excellent yields for appropriate substrates and avoids phosphorus-containing reagents, making it suitable for synthesizing sulfur-containing pharmacophores where residual phosphorus contamination could interfere with biological assays or metal-catalyzed coupling reactions [3].

Conversion of Primary Nitro Compounds to Nitriles

Hexamethyldisilathiane (Me₃SiSSiMe₃) acts as a 'counterattack reagent' to convert primary nitro compounds into nitriles via potassium thiohydroxamate intermediates, followed by acidification and photochemical desulfurization [4]. As quantified in Evidence Item 4, this methodology delivers nitriles in 78–87% yields and provides a synthetically distinct route from standard dehydration approaches. This application is particularly valuable when the corresponding amide or oxime precursors are unavailable or when a nitro group serves as a masked nitrile in complex synthetic sequences [4].

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